1,2,4-Trimethylcyclohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

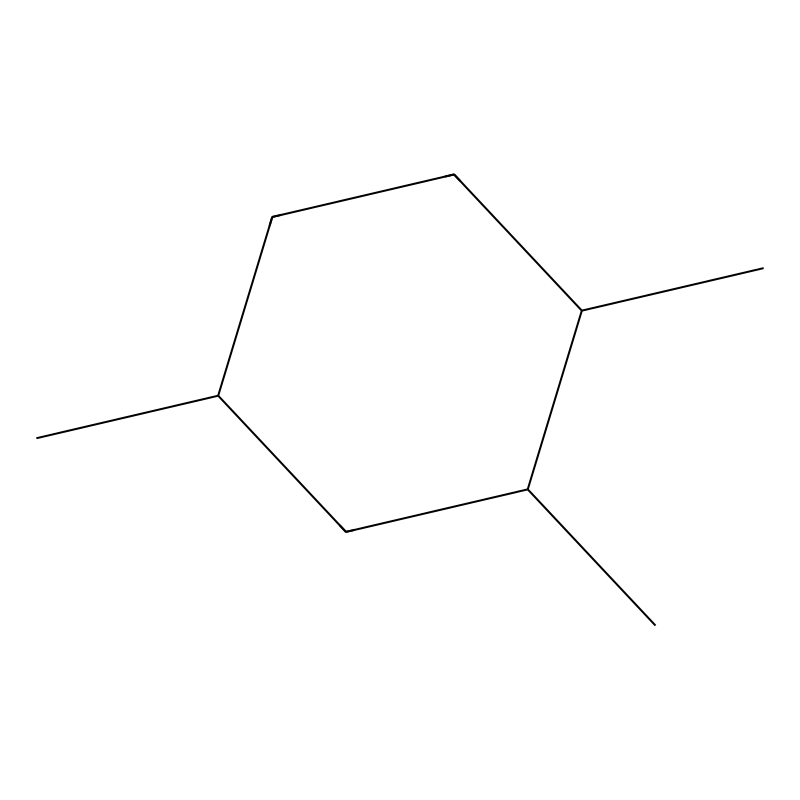

1,2,4-Trimethylcyclohexane is an organic compound with the molecular formula and a molecular weight of approximately 126.24 g/mol. It is a colorless to light yellow liquid that is flammable and has a characteristic odor. The compound features a cyclohexane ring with three methyl groups attached at the 1, 2, and 4 positions, which contributes to its unique structural properties and reactivity. Its IUPAC Standard InChI is InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3 .

Solvent

Due to its non-polar nature and relatively high boiling point (around 125 °C), 1,2,4-TMCH serves as a suitable solvent for various nonpolar and slightly polar materials in scientific research. Its ability to dissolve organic substances makes it valuable in applications like:

- Extraction and purification: 1,2,4-TMCH can be used to extract and purify various organic compounds from complex mixtures, such as those found in natural products or biological samples. Source: )

- Synthesis reactions: It can act as a reaction medium for organic synthesis reactions, particularly those involving nonpolar or slightly polar reagents. Source:

Reference standard

The consistent properties of 1,2,4-TMCH make it a suitable reference standard in various analytical techniques. For example, it can be used to:

- Calibrate instruments: Researchers can use 1,2,4-TMCH to calibrate analytical instruments like gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy for accurate analysis of other compounds. Source: )

Research on physical properties

The unique structure and properties of 1,2,4-TMCH itself can be the subject of scientific research. Studies may investigate:

- Thermodynamic properties: Researchers can measure and analyze the thermodynamic properties of 1,2,4-TMCH, such as its heat capacity, enthalpy of formation, and entropy, to understand its behavior at different temperatures and pressures. Source: )

- Conformational analysis: The different arrangements of the methyl groups in the isomers of 1,2,4-TMCH can be studied to understand their impact on the molecule's conformation and stability. Source: )

Several methods exist for synthesizing 1,2,4-trimethylcyclohexane:

- Alkylation of Cyclohexane: This method involves the alkylation of cyclohexane using methyl halides in the presence of a catalyst.

- Fractional Distillation: It can be separated from petroleum fractions through distillation processes due to its distinct boiling point.

- Hydrogenation of Aromatic Compounds: Another route includes the hydrogenation of aromatic compounds with appropriate methylation.

These methods ensure a high purity level of the compound for various applications .

1,2,4-Trimethylcyclohexane finds applications in several fields:

- Solvent: Due to its solvent properties, it is used in chemical syntheses and reactions.

- Fuel Additive: It can serve as a component in fuel formulations to enhance combustion characteristics.

- Chemical Intermediate: The compound is utilized as an intermediate in the synthesis of other organic compounds.

Its unique structure allows it to function effectively in these roles while maintaining stability under various conditions .

Interaction studies involving 1,2,4-trimethylcyclohexane primarily focus on its combustion behavior and oxidation kinetics. Research indicates that its branched structure influences ignition and combustion characteristics compared to linear hydrocarbons. For example, studies have shown that it behaves differently under high-temperature conditions compared to other cycloalkanes like cyclohexane and methylcyclohexane . Understanding these interactions is crucial for optimizing its use in fuels and chemical processes.

Several compounds share structural similarities with 1,2,4-trimethylcyclohexane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cyclohexane | Cycloalkane | Simple structure; no methyl substitutions |

| Methylcyclohexane | Methyl-substituted | One methyl group; different reactivity profile |

| 1,3-Dimethylcyclohexane | Methyl-substituted | Different substitution pattern affecting properties |

| 1,2-Dimethylcyclohexane | Methyl-substituted | Different position of methyl groups |

Uniqueness: The presence of three methyl groups at positions 1, 2, and 4 distinguishes 1,2,4-trimethylcyclohexane from these similar compounds. This arrangement affects its physical properties such as boiling point and density as well as its reactivity patterns during

1,2,4-Trimethylcyclohexane is a saturated cyclic hydrocarbon with the molecular formula C₉H₁₈ and a molecular weight of 126.24 grams per mole [1] [9]. The compound consists of a six-membered cyclohexane ring with three methyl substituents positioned at the 1, 2, and 4 carbon atoms [1] [5]. The basic structure exhibits a cyclohexane backbone where each carbon-carbon bond exists in a staggered conformation, contributing to the overall stability of the ring system [3].

The compound's Chemical Abstracts Service registry number is 2234-75-5, and it is also known by the name hexahydropseudocumol [1]. Physical properties include a boiling point of approximately 143.5°C at 760 mmHg, a density of 0.8 grams per cubic centimeter, and a refractive index of 1.416 [1] [18]. The melting point has been reported as -86°C, with some variations depending on the specific stereoisomer [9] [18].

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₉H₁₈ | - |

| Molecular Weight | 126.24 | g/mol |

| Boiling Point | 143.5 ± 7.0 | °C at 760 mmHg |

| Melting Point | -86 | °C |

| Density | 0.8 ± 0.1 | g/cm³ |

| Refractive Index | 1.416 | - |

| Flash Point | 27.9 ± 11.7 | °C |

Stereochemistry and Conformational Analysis

Chair Conformations

The cyclohexane ring in 1,2,4-trimethylcyclohexane adopts the chair conformation as its most stable form, which is considered the perfect conformation for six-membered rings [3]. In this conformation, all carbon-carbon bonds exist in staggered arrangements, eliminating torsional strain and minimizing angle strain [3]. The chair structure exhibits conformational mobility, meaning it can flip between two possible chair conformations through ring inversion [3] [25].

During chair interconversion, substituents that occupy axial positions in one chair conformation become equatorial in the alternate chair, while equatorial substituents become axial [3]. This interconversion process is fundamental to understanding the conformational behavior of substituted cyclohexanes [25]. The energy barrier for ring inversion in cyclohexane systems is relatively low, allowing for rapid interconversion at room temperature [25].

Axial versus Equatorial Positions of Methyl Groups

The twelve positions available on a chair conformation are divided into six axial positions that extend vertically from the ring and six equatorial positions that extend outward and away from the center of the ring [3]. Axial positions alternate between pointing upward and downward, while equatorial positions also alternate their directional orientation [3].

Methyl substituents demonstrate a strong preference for equatorial positions due to reduced steric interactions compared to axial orientations [23]. When a methyl group occupies an axial position, it experiences steric crowding from two axial hydrogen atoms located on the same side of the ring [23]. The energy difference between axial and equatorial orientations for a methyl group is approximately 1.7 kilocalories per mole, favoring the equatorial position [23].

In 1,2,4-trimethylcyclohexane, the distribution of methyl groups between axial and equatorial positions varies depending on the specific stereoisomer and the chair conformation adopted [15]. The most thermodynamically stable conformations generally place the maximum number of methyl substituents in equatorial positions [20].

1,3-Diaxial Interactions and Strain

1,3-Diaxial interactions represent a significant source of steric strain in substituted cyclohexanes when substituents occupy axial positions [3] [8]. These interactions occur between axial substituents and axial hydrogen atoms or other axial groups that are separated by two carbon atoms in the ring [3].

For 1,2,4-trimethylcyclohexane, specific conformations may experience multiple 1,3-diaxial interactions depending on the number of methyl groups in axial positions [15]. Each axial methyl group typically contributes approximately 1.8 kilocalories per mole of strain energy due to gauche interactions with the ring methylenes [4]. When multiple methyl groups are forced into axial positions, the cumulative strain energy increases proportionally [15].

The minimization of 1,3-diaxial interactions drives the conformational preferences of different stereoisomers, with those configurations allowing maximum equatorial placement of methyl groups being energetically favored [15]. This principle explains the relative stability differences observed among various stereoisomeric forms of 1,2,4-trimethylcyclohexane.

Stereoisomerism of 1,2,4-Trimethylcyclohexane

Cis and Trans Configurations

The stereoisomerism of 1,2,4-trimethylcyclohexane arises from the different spatial arrangements of the three methyl substituents relative to the cyclohexane ring plane [26]. Cis and trans relationships are defined by the relative positions of substituents on the same or opposite faces of the ring [26]. For compounds with three substituents at positions 1, 2, and 4, multiple cis-trans combinations are possible, leading to several distinct stereoisomers [6].

The total number of geometrical isomers for 1,2,4-trimethylcyclohexane is six unique configurations [6]. These isomers differ in their spatial arrangements while maintaining identical molecular connectivity [26]. The stereochemical relationships between adjacent and non-adjacent substituents determine the overall three-dimensional structure and influence the physical and chemical properties of each isomer .

Each stereoisomer exhibits different conformational preferences based on the ability to minimize steric interactions through optimal placement of methyl groups in equatorial positions [20]. The cis-trans designations provide essential information for predicting conformational stability and relative energies [4].

Specific Stereoisomers

Cis,trans,cis-1,2,4-Trimethylcyclohexane

Cis,trans,cis-1,2,4-trimethylcyclohexane, with Chemical Abstracts Service number 7667-59-6, represents one of the specific stereoisomeric forms where the methyl groups at positions 1 and 2 have a cis relationship, positions 2 and 4 have a trans relationship, and positions 1 and 4 have a cis relationship [5] [27]. This stereoisomer has a molecular weight of 126.239 grams per mole and exhibits specific conformational characteristics [5].

The spatial arrangement in this isomer creates a unique three-dimensional structure with defined stereochemical properties . The cis,trans,cis configuration influences the molecule's ability to adopt stable chair conformations and affects the distribution of methyl groups between axial and equatorial positions . This particular stereoisomer demonstrates distinct physical properties compared to other isomeric forms due to its specific stereochemical arrangement.

(1S,2S,4S)-1,2,4-Trimethylcyclohexane

The (1S,2S,4S)-1,2,4-trimethylcyclohexane stereoisomer, identified by Chemical Abstracts Service number 7667-60-9, represents the absolute stereochemical configuration where all three stereocenters have S configuration [10] [13]. This compound is also known as cis,trans,trans-1,2,4-trimethylcyclohexane, indicating the relative spatial relationships between the methyl substituents [10] .

This stereoisomer exhibits specific conformational preferences that minimize steric interactions through optimal positioning of methyl groups . The (1S,2S,4S) configuration allows for favorable chair conformations where substituents can adopt predominantly equatorial orientations . Physical properties include a boiling point of 143.5°C and a density of 0.8 grams per cubic centimeter [7].

The absolute stereochemistry designation provides precise information about the three-dimensional arrangement of atoms around each stereogenic center [13]. This level of stereochemical detail is essential for understanding the compound's conformational behavior and interactions with other molecules .

(1S,2S,4R)-1,2,4-Trimethylcyclohexane

The (1S,2S,4R)-1,2,4-trimethylcyclohexane stereoisomer, with Chemical Abstracts Service number 7667-59-6, features two stereocenters with S configuration and one with R configuration [12]. This absolute stereochemical designation indicates the specific spatial arrangement of substituents around each chiral center [12]. The compound represents another distinct three-dimensional form of 1,2,4-trimethylcyclohexane with unique conformational properties.

The mixed S,S,R stereochemical configuration creates specific steric interactions that influence the molecule's conformational preferences [12]. This stereoisomer demonstrates how subtle changes in absolute configuration can significantly impact the three-dimensional structure and associated physical properties [12]. The precise stereochemical designation is crucial for understanding intermolecular interactions and conformational stability.

Energetics of Different Stereoisomers

The relative energies of different 1,2,4-trimethylcyclohexane stereoisomers depend primarily on their ability to minimize steric interactions through optimal conformational arrangements [20]. Stereoisomers that can place more methyl groups in equatorial positions exhibit greater thermodynamic stability [20] [23]. The energy differences between isomers result from varying degrees of 1,3-diaxial interactions and overall steric strain [15].

Conformational stability depends on the axial versus equatorial orientation of methyl groups, with each axial methyl contributing approximately 1.7 to 1.8 kilocalories per mole of destabilization energy [23] [4]. Stereoisomers with multiple axial substituents experience cumulative strain that significantly increases their relative energy [15]. The most stable configurations minimize the number of axial methyl groups while maximizing equatorial placement.

Trans,trans,cis-1,2,4-trimethylcyclohexane typically exhibits enhanced stability by placing substituents equatorially and minimizing 1,3-diaxial interactions . Conversely, isomers with multiple axial substituents, such as certain cis,cis,trans configurations, exhibit higher strain due to van der Waals repulsions . These energy differences influence the equilibrium distributions of different stereoisomers under various conditions.

Interconversion Between Stereoisomers

Stereoisomeric interconversion in 1,2,4-trimethylcyclohexane occurs through conformational changes rather than bond breaking and reformation [25] [26]. The primary mechanism involves chair-to-chair ring flipping, which interconverts axial and equatorial positions while maintaining the same stereochemical configuration [3] [25]. This process does not change the identity of the stereoisomer but alters the conformational arrangement.

Ring inversion allows molecules to sample different conformational states and adopt the most energetically favorable arrangements [25]. The interconversion rate depends on the energy barrier associated with ring flipping, which is relatively low for cyclohexane systems [25]. At room temperature, rapid interconversion occurs between different chair conformations of the same stereoisomer.

True stereoisomeric interconversion, which would change one stereoisomer into another, requires bond breaking and reformation processes that do not occur under normal conditions [26]. Therefore, each stereoisomer of 1,2,4-trimethylcyclohexane represents a stable, discrete chemical entity with its own unique three-dimensional structure and properties [26]. The distinction between conformational flexibility and stereoisomeric identity is fundamental to understanding the behavior of these compounds.

Computational Modeling of Conformational States

Computational modeling approaches for 1,2,4-trimethylcyclohexane conformational states utilize various theoretical methods to predict molecular geometries, energies, and properties [30]. Density functional theory calculations provide insights into conformational preferences by determining the relative energies of different arrangements . These computational techniques supplement experimental observations by predicting proton-proton distances and other structural parameters .

Molecular dynamics simulations allow for the investigation of conformational flexibility and interconversion pathways between different chair forms [17]. Ab initio calculations using high-level quantum mechanical methods provide accurate energetic descriptions of various conformational states [30]. The National Institute of Standards and Technology maintains computed three-dimensional structural data files for different stereoisomers, accessible through their chemical database [17] [30].

Computational studies reveal how steric strain influences the stability of different conformational states and stereoisomers . These theoretical approaches help predict which conformations are energetically accessible and provide detailed geometric information about bond lengths, angles, and dihedral arrangements [32]. The integration of computational and experimental data enhances understanding of the conformational behavior and stereochemical properties of 1,2,4-trimethylcyclohexane isomers.

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (95%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Environmental Hazard

Other CAS

2234-75-5